1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole is a synthetic organic compound belonging to the class of benzodiazoles. This compound is characterized by a benzodiazole core substituted with a dichlorophenylmethyl group and a trifluoromethyl group. Such structural features often impart unique chemical properties and biological activities, making this compound of interest in various scientific fields.
The synthesis of 1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole can be traced to the need for novel compounds in medicinal chemistry and agrochemicals. The presence of halogen atoms in its structure suggests potential applications in pharmaceuticals, particularly in developing drugs with specific biological activities.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms within its benzodiazole ring. It is also classified as a substituted benzodiazole, which is significant in pharmacology for its diverse biological activities.
The synthesis of 1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole typically involves several key steps:
The synthesis may require specific reagents such as dichloromethane for extraction and solvents like dimethylformamide or dimethyl sulfoxide for reaction media. Reaction conditions including temperature, pressure, and time must be optimized to achieve high yields and selectivity.
The molecular structure of 1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole can be represented as follows:
The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques to predict its conformation and interaction with biological targets.
1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole can undergo various chemical reactions typical for benzodiazoles:
Reactions can be conducted under controlled conditions to minimize side products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for monitoring reaction progress and confirming product identity.
The mechanism of action for 1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole is primarily studied in biological contexts where it may act on specific receptors or enzymes.
In vitro studies are typically conducted to elucidate the mechanism by assessing binding affinities and functional outcomes on cellular systems.
Relevant analyses include thermal gravimetric analysis and differential scanning calorimetry to assess thermal stability and phase transitions.
1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole has potential applications in:
Research continues to explore its efficacy and safety profiles across various applications, emphasizing the need for further studies to validate its potential benefits.
The 1,3-benzodiazole (benzimidazole) core constitutes the fundamental heterocyclic architecture of the target compound. This bicyclic system consists of a benzene ring fused with an imidazole ring, creating a planar, conjugated π-system that governs its electronic behavior. Within this framework:
Table 1: Key Bond Parameters in the Benzimidazole Core (Experimental Data from Analogues) [7]
Bond | Length (Å) | Angle (°) | Electronic Significance |
---|---|---|---|
C2-N1 | 1.320(5) | - | Shorter (double bond character) |
C2-N3 | 1.362(5) | - | Longer (single bond character) |
N1-C7a/C3a-N3 | ~1.38 | ~109.5 | Fused ring junction geometry |
C-C (Benzene) | ~1.39 | ~120 | Full aromatic delocalization |
The molecular properties and potential reactivity of the compound are critically modulated by its two distinct substituents:
Table 2: Steric and Electronic Parameters of Key Substituents
Substituent | Hammett σ Constants | Effect on Log P | Key Electronic/Steric Features |
---|---|---|---|
-CF₃ (at C2) | σ₁ = 0.39, σₘ = 0.43, σₚ = 0.54 | +0.7 to +1.0 | Strong σ-withdrawer, High dipole, Large steric volume |
3,4-diCl-PhCH₂- (at N1) | σₘ(Cl)=0.37, σₚ(Cl)=0.23 | +1.2 to +1.5 | Net electron withdrawal from benzyl linker, High lipophilicity, Bulky dihaloaryl group |
Electronic Synergy: The combined effect of these substituents creates a pronounced electron deficiency within the benzimidazole core. The -CF₃ group withdraws electrons directly from C2, while the 3,4-dichlorobenzyl group, attached to the electron-donating N1 position, partially counterbalances this by slightly donating electrons through resonance (albeit weakened by the chlorines), creating a complex push-pull system influencing frontier molecular orbital energies (HOMO-LUMO gap).
The specific substitution pattern of 1-(3,4-dichlorobenzyl)-2-(trifluoromethyl)benzimidazole distinguishes it structurally and electronically from simpler benzimidazole derivatives:
Table 3: Structural Comparison with Key Benzimidazole Analogues
Compound | N1 Substituent | C2 Substituent | Key Structural Differences | Electronic Impact |
---|---|---|---|---|
1-[(3,4-Dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole | 3,4-diCl-PhCH₂- | -CF₃ | Large bulky N1 group; Flexible linker; Strongest C2 EWG | Highly electron-deficient core; High lipophilicity; Significant dipole |
2-(Trifluoromethyl)-1H-benzimidazole | H | -CF₃ | N1-H allows H-bonding; No steric bulk at N1 | Strong EWG at C2; Less lipophilic; Tautomerism possible |
1-[(3,4-Dichlorophenyl)methyl]-2-methyl-1H-benzimidazole (CID 748810) | 3,4-diCl-PhCH₂- | -CH₃ | Same bulky N1 group; Small EDG at C2 | Less electron-deficient core; Moderate dipole; High lipophilicity |
2-(3,4-Dichlorophenyl)-1H-benzimidazole (CID 49831) | H | 3,4-diCl-Ph | Direct C2-aryl linkage (planar); N1-H | Conjugated withdrawal; Planar structure; Lower lipophilicity than benzyl analogue |
2-(4-Fluorophenyl)-1-methyl-1H-benzimidazole (CAS 724-59-4) | -CH₃ | 4-F-Ph | Small N1 group; Conjugated aryl at C2 | Moderate withdrawal at C2; Low steric hindrance; Low-moderate lipophilicity |
Structural Uniqueness and Research Gap: The combination of the highly electron-withdrawing 2-trifluoromethyl group and the bulky, lipophilic 1-(3,4-dichlorobenzyl) group is relatively uncommon among extensively studied benzimidazole derivatives. While compounds like 1-(3,4-dichlorobenzyl)-2-methylbenzimidazole [1] or 2-trifluoromethylbenzimidazole are known, detailed structural (e.g., X-ray crystallography) or computational analyses specifically targeting 1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole appear limited in the available literature. Studies on analogues suggest its core would be planar, with the dichlorobenzyl ring twisted relative to the benzimidazole plane due to steric repulsion between the ortho-chlorine and the benzimidazole protons. The strong electron-withdrawing nature of both substituents likely results in a lower energy LUMO compared to most analogues, potentially influencing redox behavior or interactions with electron-rich biological targets. This unique electronic and steric profile presents a distinct structure for exploration within the pharmacologically significant benzimidazole class.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: